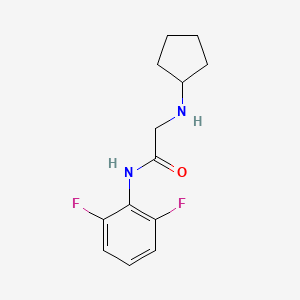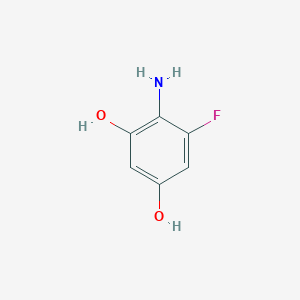![molecular formula C44H43P B14906687 Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B14906687.png)
Dicyclohexyl(2',6'-di(naphthalen-2-yl)-[1,1'-biphenyl]-2-yl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is a complex phosphine ligand known for its unique structure and significant role in catalysis. This compound is characterized by its bulky and rigid framework, which provides steric hindrance and electronic properties beneficial for various catalytic processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane typically involves the reaction of dicyclohexylphosphine with a biphenyl derivative. The process often requires the use of strong bases and inert atmosphere conditions to prevent oxidation and degradation of the phosphine ligand.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and transition metal catalysts for substitution reactions. Typical conditions involve inert atmospheres and controlled temperatures to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce various organophosphorus compounds.
科学的研究の応用
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, enhancing the efficiency and selectivity of reactions such as cross-coupling and hydrogenation.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals and agrochemicals.
Medicine: Its role in catalysis can be leveraged in the synthesis of complex drug molecules, potentially improving the production of therapeutic agents.
Industry: The compound’s catalytic properties are valuable in industrial processes, including the production of fine chemicals and polymers.
作用機序
The mechanism by which Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane exerts its effects involves its interaction with transition metals. The bulky and rigid structure of the ligand provides steric hindrance, which can influence the coordination environment of the metal center. This, in turn, affects the reactivity and selectivity of the catalytic process. The electronic properties of the ligand also play a crucial role in stabilizing the metal center and facilitating various catalytic cycles.
類似化合物との比較
Similar Compounds
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Known for its use in palladium-catalyzed cross-coupling reactions.
2-Dicyclohexylphosphino-2-methoxy-1-phenylnaphthalene: Another phosphine ligand with applications in catalysis.
Uniqueness
Dicyclohexyl(2’,6’-di(naphthalen-2-yl)-[1,1’-biphenyl]-2-yl)phosphane is unique due to its specific structural features, which provide a balance of steric and electronic properties. This makes it particularly effective in certain catalytic processes where other ligands may not perform as well.
特性
分子式 |
C44H43P |
|---|---|
分子量 |
602.8 g/mol |
IUPAC名 |
dicyclohexyl-[2-(2,6-dinaphthalen-2-ylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C44H43P/c1-3-18-38(19-4-1)45(39-20-5-2-6-21-39)43-25-12-11-22-42(43)44-40(36-28-26-32-14-7-9-16-34(32)30-36)23-13-24-41(44)37-29-27-33-15-8-10-17-35(33)31-37/h7-17,22-31,38-39H,1-6,18-21H2 |
InChIキー |
ZAUKRCJINZXKFX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



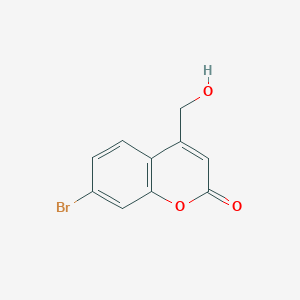
![[2-(2-methyl-6-phenylphenyl)phenyl]-diphenylphosphane](/img/structure/B14906642.png)
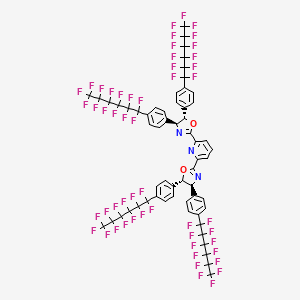
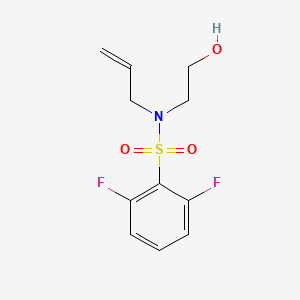
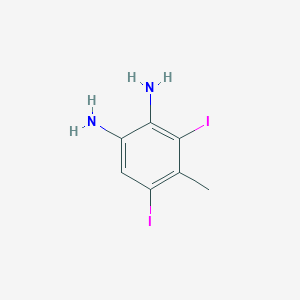
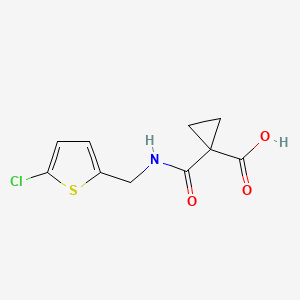

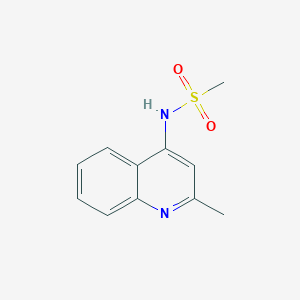
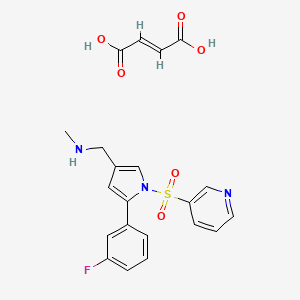
![2-(5-Azaspiro[2.3]hexan-5-yl)acetic acid](/img/structure/B14906677.png)
![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl ((3R)-adamantan-1-yl)carbamate](/img/structure/B14906678.png)
